molecular formula C13H11ClN2O2S B5762794 3-chloro-N'-(2-thiophen-2-ylacetyl)benzohydrazide

3-chloro-N'-(2-thiophen-2-ylacetyl)benzohydrazide

Cat. No.: B5762794
M. Wt: 294.76 g/mol
InChI Key: KMRCGNXDCCNDEO-UHFFFAOYSA-N
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Description

3-chloro-N’-(2-thiophen-2-ylacetyl)benzohydrazide is a chemical compound characterized by the presence of a chloro-substituted benzohydrazide moiety and a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-(2-thiophen-2-ylacetyl)benzohydrazide typically involves the reaction of 3-chlorobenzohydrazide with 2-thiophen-2-ylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for 3-chloro-N’-(2-thiophen-2-ylacetyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N’-(2-thiophen-2-ylacetyl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N’-(2-thiophen-2-ylacetyl)benzohydrazide is unique due to its combination of a chloro-substituted benzohydrazide moiety and a thiophene ring, which imparts distinct chemical and biological properties. This combination allows it to interact with multiple molecular targets and pathways, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

3-chloro-N'-(2-thiophen-2-ylacetyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S/c14-10-4-1-3-9(7-10)13(18)16-15-12(17)8-11-5-2-6-19-11/h1-7H,8H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRCGNXDCCNDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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